Diiodo(5-iodopyridin-2-amine-N1)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 298-602-3 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
The preparation methods for EINECS 298-602-3 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to maintain consistent quality and quantity of the compound.
Analyse Chemischer Reaktionen
EINECS 298-602-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific oxidizing agent and reaction conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles, resulting in different substituted products.
Wissenschaftliche Forschungsanwendungen
EINECS 298-602-3 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It can act as a probe or marker in various assays.
Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets. It may be used in drug development and pharmacological research.
Industry: In industrial applications, the compound is used in the production of various materials and chemicals. It serves as an intermediate in the synthesis of other commercially important compounds.
Wirkmechanismus
The mechanism of action of EINECS 298-602-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Vergleich Mit ähnlichen Verbindungen
EINECS 298-602-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
EINECS 298-601-2: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
EINECS 298-603-4: Another similar compound with variations in its molecular structure, resulting in distinct reactivity and uses.
The uniqueness of EINECS 298-602-3 lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93820-20-3 |
---|---|
Molekularformel |
C5H4HgI3N2 |
Molekulargewicht |
673.40 g/mol |
IUPAC-Name |
(6-amino-3,4,5-triiodo-2H-pyridin-1-yl)mercury |
InChI |
InChI=1S/C5H4I3N2.Hg/c6-2-1-10-5(9)4(8)3(2)7;/h1,9H2;/q-1;+1 |
InChI-Schlüssel |
NGRZSLZBFDXZJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=C(N1[Hg])N)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.